Volixibat is classified as a small molecule drug and is categorized under bile acid transport inhibitors. It was initially known by its developmental code SHP626 and has undergone various clinical trials to assess its efficacy and safety profile in treating liver diseases characterized by bile acid accumulation. The compound is produced by Mirum Pharmaceuticals, Inc., which has conducted extensive research on its therapeutic applications.
The synthesis of volixibat involves several chemical steps that ensure the creation of a potent and selective inhibitor of the apical sodium-dependent bile acid transporter. While specific proprietary details regarding its synthesis are not publicly available, general methods for synthesizing similar compounds typically involve:
The specific parameters such as reaction conditions (temperature, pressure, solvent type) are typically optimized through iterative testing to maximize yield and purity.
The molecular structure of volixibat can be described using its chemical formula and structural characteristics.
Volixibat operates through a well-defined mechanism:
Volixibat exhibits several notable physical and chemical properties:
Volixibat has been primarily investigated for its potential applications in treating:
Volixibat has undergone various phases of clinical trials, including Phase 2b studies that have demonstrated promising results in symptom management for patients with primary biliary cholangitis and primary sclerosing cholangitis . Further studies are ongoing to explore its full therapeutic potential across different liver-related conditions.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3